D-Fructose, 1-amino-1-deoxy-, acetate (ester)

Description

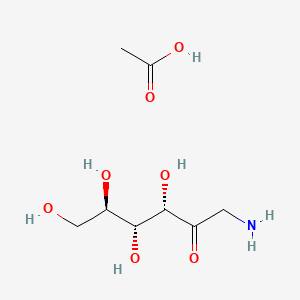

D-Fructose, 1-amino-1-deoxy-, acetate (ester) (CAS: 54990-71-5) is a chemically modified derivative of fructose, where the hydroxyl group at the C1 position is replaced by an amino group, and an acetyl ester is attached. Its molecular formula is C₈H₁₅NO₆ (as the ester form) . This compound belongs to the class of amino sugars, which are carbohydrates with an amino group substituting a hydroxyl group. Amino sugars are critical in glycobiology, drug design, and metabolic studies due to their roles in glycosylation and enzymatic processes .

The synthesis of 1-amino-1-deoxy sugars, including this compound, often involves reductive amination or nucleophilic substitution strategies. highlights the challenges in stereoselective synthesis of such derivatives, emphasizing their structural complexity .

Properties

CAS No. |

54990-71-5 |

|---|---|

Molecular Formula |

C8H17NO7 |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

acetic acid;(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)/t4-,5-,6-;/m1./s1 |

InChI Key |

MJTNICQSTIRWQM-RWOHWRPJSA-N |

Isomeric SMILES |

CC(=O)O.C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O |

Canonical SMILES |

CC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Classical Amadori Compound Synthesis

The traditional method involves heating D-glucose or D-fructose with amino acids or amines in aqueous or alcohol-water mixtures to form Amadori rearrangement products. However, this method often results in low yields (<2% for some fructose-tyrosine conjugates) due to complex purification and side reactions.

Protection and Activation Strategies

A more controlled approach begins with the protection of D-fructose hydroxyl groups, commonly as isopropylidene acetals, to prevent unwanted side reactions. For example, the synthesis of fully protected N-(1-deoxy-D-fructosyl) derivatives involves:

- Protecting the 2,3- and 4,5-hydroxyl groups as isopropylidene acetals.

- Activation of the anomeric center to allow nucleophilic substitution by an amino acid or amine.

- Subsequent coupling with peptides or amino acid derivatives using carbodiimide-mediated coupling (e.g., DCC/NHS) to form amide or ester bonds.

Esterification

The amino group introduced at C-1 is acetylated to form the acetate ester, typically using acetic anhydride or acetyl chloride under mild conditions to avoid degradation of the sugar moiety. This step is crucial for stabilizing the amino sugar and improving its solubility and handling properties.

Peptide Coupling and Glycopeptide Synthesis

In advanced syntheses, the amino sugar derivative is incorporated into peptide chains via solution-phase peptide synthesis. Mixed anhydride methods and carbodiimide coupling are employed to attach the sugar moiety to peptides, enabling the synthesis of glycopeptides for biological studies.

Enzymatic and Cascade Synthesis Methods

Recent advances have introduced enzymatic cascades for stereoselective synthesis of amino sugar derivatives. For instance, fructose-6-phosphate aldolase (FSA) catalyzes aldol additions to produce amino-diols and amino-polyols with high stereoselectivity. Subsequent enzymatic steps involving amination and acetylation can be integrated into cascade reactions, enhancing efficiency and selectivity.

- Typical conditions include buffered aqueous-organic mixtures (e.g., TEA buffer with 20% DMSO) at moderate temperatures (30 °C).

- Enzymes such as FSA variants, cyclopropylamine, and glucose dehydrogenase participate in multi-step conversions.

- Purification involves precipitation and reverse-phase chromatography to isolate the final amino sugar esters.

Thermal and Solvent Effects on Preparation and Stability

Studies on related Amadori derivatives show that solvent choice (water vs. ethanol) significantly affects the degradation pathways and product profiles during thermal treatment. For example, degradation of N-(1-deoxy-D-fructosyl)-L-phenylalanine ester in ethanol produces higher amounts of phenylalanine ethyl ester compared to water, indicating solvent-mediated control over reaction pathways.

This insight is important for optimizing preparation conditions to maximize yield and purity of D-Fructose, 1-amino-1-deoxy-, acetate (ester).

Summary Data Table of Key Preparation Methods

Chemical Reactions Analysis

Chemical Reactions of D-Fructose, 1-amino-1-deoxy-, Acetate (Ester)

D-Fructose, 1-amino-1-deoxy-, acetate (ester) participates in several important chemical reactions:

-

Glycation Reactions: It is a key intermediate in the formation of fructosamines, which are products of non-enzymatic glycation reactions between sugars and amino acids or proteins. Elevated levels of fructosamines are correlated with poor glycemic control in diabetic patients, thus serving as a biomarker for long-term glucose exposure.

-

Maillard Reaction: This compound plays a role in the Maillard reaction, which is important for the development of flavor and color in cooked foods. It also has implications in health, especially concerning diabetes management.

-

Degradation Reactions: Thermal degradation of Amadori compounds like D-Fructose, 1-amino-1-deoxy-, acetate (ester) can be influenced by solvents. For example, the degradation products of N-(1-deoxy-D-fructosyl-1-yl)-L-phenylalanine ester, an Amadori analog, vary depending on whether the reaction occurs in water or ethanol .

Reactions of Esters

Esters such as D-Fructose, 1-amino-1-deoxy-, acetate (ester) can undergo several reactions, including hydrolysis, alcoholysis, and aminolysis .

-

Hydrolysis: Esters can be cleaved back into a carboxylic acid and an alcohol through reaction with water and a catalytic amount of strong acid .

-

Saponification: Base-promoted hydrolysis of an ester follows a nucleophilic acyl substitution mechanism, requiring a full equivalent of hydroxide anion .

Interactions with Proteins

Research on interaction studies involving D-Fructose, 1-amino-1-deoxy-, acetate (ester) typically focuses on its role in glycation with proteins. These interactions can result in the development of advanced glycation end products (AGEs), which have been implicated in aging and various diseases such as diabetes.

Biological Activities

D-Fructose, 1-amino-1-deoxy-, acetate (ester) exhibits several biological activities:

-

Fructosamine-3-Kinase Substrate: It acts as a substrate for human fructosamine-3-kinase, which phosphorylates 1-deoxy-1-amino fructose derivatives. The kinase is specific for 1-deoxy-1-amino fructose adducts and does not catalyze phosphorylation of other monosaccharides and polyols .

-

Glycemic Control Marker: Due to its involvement in glycation, it is used as a marker for monitoring glycemic control.

Degradation Products

The thermal degradation of Amadori derivatives such as N-(1-deoxy-D-fructosyl-1-yl)-L-phenylalanine ester yields different degradation products based on the solvent used :

Table 1: Degradation products of N-(1-deoxy-D-fructosyl-1-yl)-L-phenylalanine ester in water and ethanol

| Compound | Water (120 °C) | Water (180 °C) | Ethanol (120 °C) | Ethanol (180 °C) |

|---|---|---|---|---|

| Phenylalanine ethyl ester | 93.38 | 38.88 | 5.10 | 4.23 |

| Diacetonefructose | — | — | 84.80 | 70.56 |

The degradation processes essentially follow the rules of 1-L-phenylalanine-1-deoxy-D-fructose. The acyclic form of Derivative 1 undergoes cyclization and dehydration followed by the elimination of the amino groups, producing 5-hydroxymethyl-2-furfural (HMF) and phenylalanine ethyl ester .

Scientific Research Applications

Food Industry

Flavor and Color Enhancement

- Maillard Reaction : D-Fructose, 1-amino-1-deoxy-, acetate (ester) plays a crucial role as an intermediate in the Maillard reaction, which is responsible for the browning and flavor development in thermally processed foods. This reaction occurs between reducing sugars and amino acids, contributing to the aroma, taste, and color of cooked foods .

Nutritional Value

- The compound's involvement in the Maillard reaction not only enhances sensory properties but also affects the nutritional profile of food products. The formation of complex flavors can improve consumer acceptance and marketability of food items .

Biomedical Research

Diabetes and Glycation Studies

- D-Fructose, 1-amino-1-deoxy-, acetate (ester) is studied for its role in glycation processes associated with diabetes. Glycation refers to the non-enzymatic binding of sugars to proteins or lipids, leading to the formation of advanced glycation end-products (AGEs), which are implicated in various diabetic complications .

Biomarker Development

- The compound serves as a potential biomarker for monitoring glycemic control in diabetic patients. Its derivatives are utilized in assays to measure long-term glucose levels in blood, providing insights into metabolic health .

Pharmaceutical Applications

Drug Development

- The unique properties of D-Fructose, 1-amino-1-deoxy-, acetate (ester) make it a candidate for drug formulation. Its ability to interact with biological molecules can be harnessed in designing therapeutics aimed at mitigating the effects of diabetes and other metabolic disorders .

Enzyme Engineering

- Recent research has focused on engineering enzymes that can modify fructosamines like D-Fructose, 1-amino-1-deoxy-, acetate (ester). This opens avenues for developing novel therapeutic strategies targeting glycation-related diseases .

Case Studies and Research Findings

Several studies highlight the significance of D-Fructose, 1-amino-1-deoxy-, acetate (ester) in various applications:

- Food Chemistry : Research has demonstrated how this compound enhances flavor profiles through controlled Maillard reactions during cooking processes .

- Diabetes Research : A study focused on the role of fructosamines in assessing long-term glucose levels showed that derivatives like D-Fructose, 1-amino-1-deoxy-, acetate (ester) could serve as effective biomarkers for glycemic control .

- Therapeutic Development : Investigations into enzyme interactions with fructosamines have opened new pathways for drug development aimed at reducing complications arising from diabetes-related glycation .

Mechanism of Action

The mechanism of action of 1-Amino-1-deoxy-D-fructose Acetate involves its participation in glycation reactions. It reacts with proteins to form fructosamines, which can further undergo oxidation to produce advanced glycation end products (AGEs). These AGEs are implicated in various pathological conditions, including diabetes and aging . The molecular targets include amino groups on proteins, and the pathways involve the Maillard reaction and subsequent oxidative processes .

Comparison with Similar Compounds

1-Amino-1-deoxy-D-fructose Hydrochloride

D-Fructose-1-phosphate

- CAS : 15978-08-2

- Molecular Formula : C₆H₁₃O₉P

- Functional Groups : Phosphate ester.

- Applications: A key intermediate in carbohydrate metabolism, particularly in glycolysis and gluconeogenesis. notes its role in enzymatic reactions catalyzed by fructose-1,6-bisphosphatase . The phosphate group confers polarity, contrasting with the lipophilic acetate ester.

1-Chloro-1-deoxy-D-fructose

- CAS : 32785-93-6

- Molecular Formula : C₆H₁₁ClO₅

- Functional Groups : Chloro substituent.

- Applications: Acts as a synthetic intermediate for further modifications (e.g., nucleophilic displacement to introduce amino groups). The chloro group’s reactivity differs from the amino group in target compound .

N-Fructosylglutamic Acid

- CAS : 31105-01-8

- Molecular Formula: C₁₁H₁₉NO₉

- Functional Groups : Fructose conjugated to L-glutamic acid.

- Applications: Studied for its role in Maillard reaction products and food chemistry. The amino acid moiety introduces zwitterionic properties, unlike the neutral acetate ester .

Data Table: Structural and Functional Comparison

Biological Activity

D-Fructose, 1-amino-1-deoxy-, acetate (ester), commonly referred to as 1-amino-1-deoxy-D-fructose acetate, is a derivative of D-fructose that has gained attention due to its diverse biological activities and implications in health and disease. This compound is part of a broader class of molecules known as fructosamines, which are formed through the non-enzymatic glycation of proteins and other biomolecules. The presence of an amino group at the first carbon and an acetyl group at the hydroxyl position enables various biochemical interactions.

Chemical Structure and Properties

The chemical structure of D-Fructose, 1-amino-1-deoxy-, acetate (ester) can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₃NO₅ |

| Molecular Weight | 175.18 g/mol |

| Functional Groups | Amino group (-NH₂), Acetyl group (-COCH₃) |

| Structural Features | Part of the fructosamine family; involved in glycation processes |

Biological Activities

-

Role in Glycation

- D-Fructose, 1-amino-1-deoxy-, acetate (ester) is involved in glycation processes, which can affect protein function and contribute to various pathological conditions, particularly in diabetes. Glycation can lead to the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and tissue damage .

- Antioxidant Properties

- Immune System Modulation

- Potential in Cancer Therapy

Case Studies and Research Findings

Several studies have highlighted the biological significance of D-Fructose, 1-amino-1-deoxy-, acetate (ester):

- Diabetes Research : A study examined the relationship between fructosamine levels and diabetic complications, finding that elevated levels correlate with increased risks for neuropathy and retinopathy .

- Food Chemistry : In food science, this compound has been identified as a key intermediate in the Maillard reaction, influencing flavor, aroma, and color development in thermally processed foods .

- Enzyme Interaction Studies : Research on enzyme interactions has shown that fructosamine derivatives can act as substrates or inhibitors for certain enzymes involved in metabolic pathways, suggesting potential applications in drug design .

Q & A

Q. How should researchers address inconsistencies in solubility data between theoretical predictions and experimental observations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.